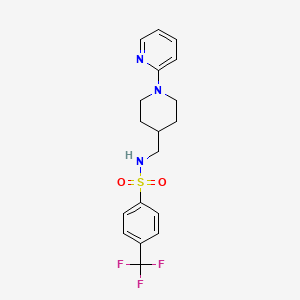

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 1235321-55-7

Cat. No.: VC4483447

Molecular Formula: C18H20F3N3O2S

Molecular Weight: 399.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235321-55-7 |

|---|---|

| Molecular Formula | C18H20F3N3O2S |

| Molecular Weight | 399.43 |

| IUPAC Name | N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-4-6-16(7-5-15)27(25,26)23-13-14-8-11-24(12-9-14)17-3-1-2-10-22-17/h1-7,10,14,23H,8-9,11-13H2 |

| Standard InChI Key | LGKBFQLMFPCQIE-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |

Introduction

Synthesis and Preparation

While specific synthesis details for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide are not available, compounds with similar structures often involve multi-step syntheses. These processes typically include the formation of the sulfonamide linkage, introduction of the trifluoromethyl group, and attachment of the piperidine and pyridine rings.

| Synthetic Steps | Description |

|---|---|

| Formation of Sulfonamide Linkage | Reaction between a sulfonic acid and an amine |

| Introduction of Trifluoromethyl Group | Often involves difluoromethylation reactions |

| Attachment of Piperidine and Pyridine Rings | May involve nucleophilic substitution or cross-coupling reactions |

Biological Activity and Potential Applications

Compounds with sulfonamide and aromatic ring systems are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a pyridine ring can enhance interactions with biological targets, while the piperidine ring provides flexibility for binding to enzymes or receptors.

| Potential Biological Activities | Description |

|---|---|

| Antimicrobial Activity | Inhibition of bacterial or fungal growth |

| Antiviral Activity | Inhibition of viral replication or entry |

| Anticancer Activity | Inhibition of tumor growth or proliferation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume